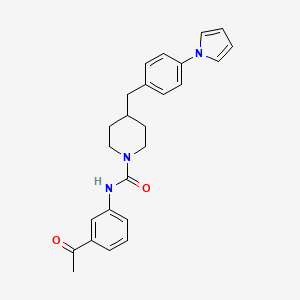

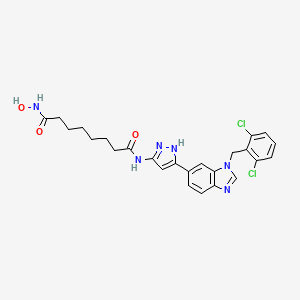

![molecular formula C18H14F6N2O2 B12383429 N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide](/img/structure/B12383429.png)

N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CAD031は、アルツハイマー病治療薬J147の誘導体です。神経保護作用と記憶力向上作用を示します。CAD031は、老齢マウスの脳において記憶力を向上させ、樹状突起構造を改善し、生殖帯における細胞分裂を促進することが示されています。 ヒト神経幹細胞アッセイにおいて、J147よりも高い有効性を示しています .

準備方法

合成経路および反応条件

CAD031の合成には、J147分子の修飾が含まれます。正確な合成経路と反応条件は、所有権があり、公表されていません。 合成には、縮合反応、精製工程、核磁気共鳴(NMR)や質量分析(MS)などの技術による特性評価など、標準的な有機化学技術が用いられていることが知られています .

工業生産方法

CAD031の工業生産方法は、一般的には公表されていません。通常、このような化合物は、純度と一貫性を確保するために、制御された環境を持つ専門の研究所で生産されます。 生産プロセスには、実験室での合成方法のスケールアップと、規制基準への準拠が含まれます .

化学反応の分析

反応の種類

CAD031は、以下を含むさまざまな化学反応を起こします。

酸化: CAD031は特定の条件下で酸化され、酸化誘導体の生成につながります。

還元: 還元反応は、CAD031の官能基を修飾し、生物活性を変化させる可能性があります。

一般的な試薬および条件

CAD031を含む反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するさまざまな触媒が含まれます。 これらの反応の条件には、一般的に、制御された温度、ジメチルスルホキシド(DMSO)などの溶媒、および不要な副反応を防ぐ不活性雰囲気などが含まれます .

生成される主な生成物

CAD031の反応から生成される主な生成物は、特定の反応条件によって異なります。 例えば、酸化により、神経保護特性が変化した酸化誘導体が生成される可能性があり、置換反応により、有効性が強化されたアナログが生成される可能性があります .

科学研究への応用

CAD031は、以下を含む幅広い科学研究への応用を持っています。

化学: CAD031は、神経保護特性に対する構造修飾の影響を研究するためのモデル化合物として使用されています。

生物学: 生物学研究では、CAD031は、神経幹細胞に対する影響と、記憶力や認知機能を強化する可能性を調べるために使用されています。

医学: CAD031は、神経保護作用と記憶力向上作用から、アルツハイマー病の潜在的な治療薬として研究されています。

産業: 製薬業界では、CAD031は、神経変性疾患を標的とする新規薬剤の開発のためのリード化合物として役立っています .

科学的研究の応用

CAD031 has a wide range of scientific research applications, including:

Chemistry: CAD031 is used as a model compound to study the effects of structural modifications on neuroprotective properties.

Biology: In biological research, CAD031 is used to investigate its effects on neural stem cells and its potential to enhance memory and cognitive functions.

Medicine: CAD031 is being explored as a potential therapeutic agent for Alzheimer’s disease due to its neuroprotective and memory-enhancing properties.

Industry: In the pharmaceutical industry, CAD031 serves as a lead compound for the development of new drugs targeting neurodegenerative diseases .

作用機序

CAD031は、特定の分子経路を標的にすることで効果を発揮します。AMPK/ACC1経路を介したアセチルCoAと脂肪酸の代謝を調節することで、記憶力と神経保護を強化します。 この調節は、ミトコンドリア機能を維持し、遺伝子、タンパク質、および小分子の発現における加齢関連の変化を軽減するのに役立ちます .

類似化合物との比較

類似化合物

J147: CAD031の母体化合物で、神経保護作用で知られています。

CMS121: J147の別の誘導体で、神経保護効果が類似しています。

フィセチン: 神経保護作用を持つ天然のフラボノイドです。

CAD031の独自性

CAD031は、J147や他の類似化合物と比べて、その有効性が向上しているため、ユニークです。 ヒト神経幹細胞アッセイにおいて、より高い活性を示し、記憶力や認知機能をより効果的に改善することが実証されています .

特性

分子式 |

C18H14F6N2O2 |

|---|---|

分子量 |

404.3 g/mol |

IUPAC名 |

N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide |

InChI |

InChI=1S/C18H14F6N2O2/c1-11-6-7-15(12(2)8-11)26(16(27)17(19,20)21)25-10-13-4-3-5-14(9-13)28-18(22,23)24/h3-10H,1-2H3/b25-10+ |

InChIキー |

VDYRRQYRYZTLJV-KIBLKLHPSA-N |

異性体SMILES |

CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)/N=C/C2=CC(=CC=C2)OC(F)(F)F)C |

正規SMILES |

CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)N=CC2=CC(=CC=C2)OC(F)(F)F)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

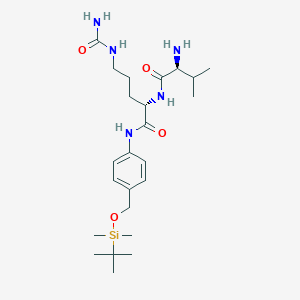

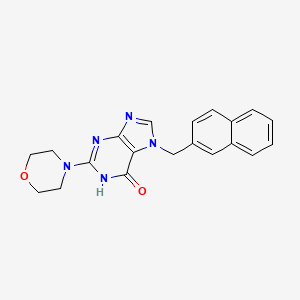

![(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]penta-2,4-dienamide](/img/structure/B12383368.png)

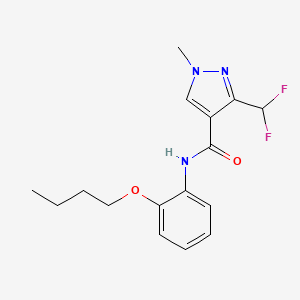

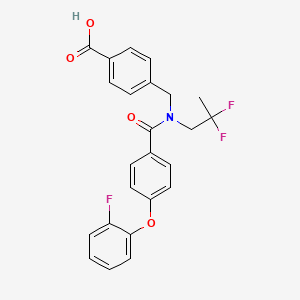

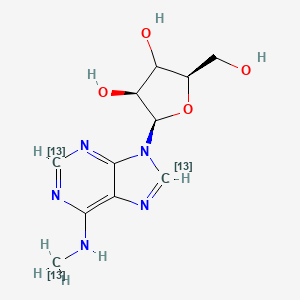

![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12383419.png)

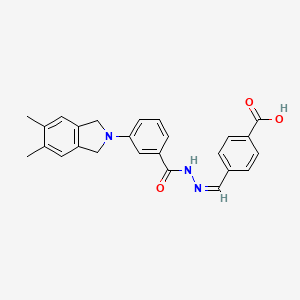

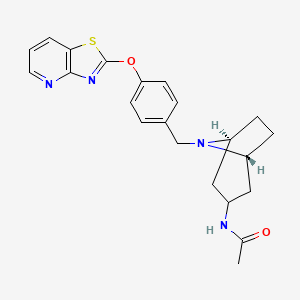

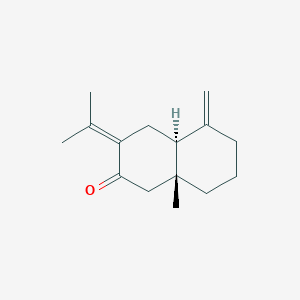

![(4aS,5R,6S,8R,8aS)-8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12383437.png)

![benzyl 3-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B12383444.png)